molecular formula C15H9BrN4O4 B3836195 3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide CAS No. 5271-21-6

3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B3836195
CAS RN: 5271-21-6
M. Wt: 389.16 g/mol
InChI Key: ZJXMJWGESDXRGD-UHFFFAOYSA-N
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Description

3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as BNIBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to exhibit promising biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or signaling pathways. For example, the anti-inflammatory activity of 3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is thought to be mediated through the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to exhibit several biochemical and physiological effects. In addition to its inhibitory activity against urease and anti-inflammatory activity, 3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been found to exhibit potent antitumor activity. This activity was found to be mediated through the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is that it exhibits potent activity against specific enzymes and signaling pathways. This makes it a valuable tool for studying the role of these targets in various biological processes. However, one limitation of 3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One direction is to further investigate its mechanism of action. This will help to better understand how it exerts its various biological effects. Another direction is to investigate its potential therapeutic applications in the treatment of various diseases, such as cancer and inflammatory disorders. Finally, there is a need for further studies to optimize the synthesis method of 3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide to improve its yield and purity.

Scientific Research Applications

3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been found to have potential applications in various fields of scientific research. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, 3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide was found to exhibit potent inhibitory activity against urease, an enzyme that is involved in the pathogenesis of several diseases. This suggests that 3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide may have therapeutic potential in the treatment of such diseases.
Another study published in the Journal of Medicinal Chemistry reported that 3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide exhibits potent anti-inflammatory activity. This activity was found to be mediated through the inhibition of the NF-κB signaling pathway. This suggests that 3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide may have potential applications in the treatment of inflammatory disorders.

properties

IUPAC Name

3-bromo-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O4/c16-9-3-1-2-8(6-9)14(21)19-18-13-11-7-10(20(23)24)4-5-12(11)17-15(13)22/h1-7,17,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXMJWGESDXRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416768
Record name STK002510
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

CAS RN

5271-21-6, 304481-19-4
Record name STK002510
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-N'-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)BENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
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3-bromo-N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

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